molecular formula C12H16ClFN2O B1463328 N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride CAS No. 1220038-42-5

N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride

Cat. No. B1463328
CAS RN: 1220038-42-5
M. Wt: 258.72 g/mol
InChI Key: WHSWHHXBIZVTNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is characterized by a piperidine ring substituted at the 4-position with a 4-fluorophenyl group and a carboxamide group . The InChI code for the compound is 1S/C12H15FN2O.ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H .


Physical And Chemical Properties Analysis

N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride is a powder at room temperature . It has a molecular weight of 258.72 .

Scientific Research Applications

Role in Drug Discovery

The piperidine nucleus, which is a part of the N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride structure, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Anticancer Applications

Piperidine derivatives, including N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride, have shown potential in the field of cancer research. For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and their effect against cancer cells was investigated .

Antimicrobial Applications

Piperidine derivatives have shown significant antimicrobial properties . This suggests that N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride could potentially be used in the development of new antimicrobial agents.

Analgesic Applications

Piperidine derivatives have been utilized as analgesic agents . This indicates that N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride could potentially be used in pain management.

Anti-inflammatory Applications

Piperidine derivatives have been used as anti-inflammatory agents . This suggests that N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride could potentially be used in the treatment of inflammatory conditions.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . This suggests that N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride could potentially be used in the treatment of psychiatric disorders.

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N-(4-fluorophenyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSWHHXBIZVTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride

CAS RN

1220038-42-5
Record name N-(4-fluorophenyl)piperidine-4-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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